molecular formula C21H21N3O3 B10899641 ethyl 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoate

ethyl 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoate

Cat. No.: B10899641
M. Wt: 363.4 g/mol
InChI Key: DPHYQBHXGUFBNN-GHRIWEEISA-N
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Description

ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its use as a photoinitiator in UV-curing processes and as an intermediate in organic synthesis .

Preparation Methods

The synthesis of ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE involves several steps. One common method includes the reaction of 4-dimethylaminobenzoic acid with ethyl chloroformate in the presence of a base to form ethyl 4-dimethylaminobenzoate. This intermediate is then reacted with 2-cyano-3-(4-dimethylaminophenyl)-2-propenoic acid under specific conditions to yield the final product .

Chemical Reactions Analysis

ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of a solid polymer network. This process is widely used in the curing of coatings, inks, and adhesives .

Comparison with Similar Compounds

ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE can be compared with other similar compounds such as:

ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE stands out due to its specific structure, which imparts unique photoinitiating properties, making it highly effective in UV-curing applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C21H21N3O3/c1-4-27-21(26)16-7-9-18(10-8-16)23-20(25)17(14-22)13-15-5-11-19(12-6-15)24(2)3/h5-13H,4H2,1-3H3,(H,23,25)/b17-13+

InChI Key

DPHYQBHXGUFBNN-GHRIWEEISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N

Origin of Product

United States

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